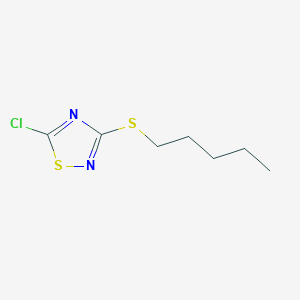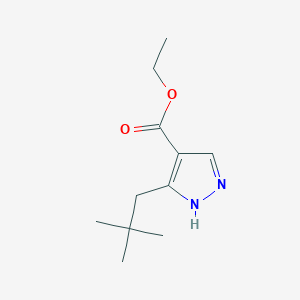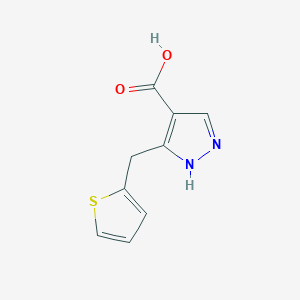![molecular formula C14H16N2O3 B6350055 Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate CAS No. 2282709-41-3](/img/structure/B6350055.png)
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is a chemical compound with the linear formula C14H16N2O3 . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .
Physical And Chemical Properties Analysis
The compound has a molecular weight of 260.295 . More specific physical and chemical properties are not available in the search results.Wissenschaftliche Forschungsanwendungen
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate has a wide range of applications in scientific research. It has been used in the synthesis of a variety of organic molecules, such as organophosphates, organosilanes, and heterocyclic compounds. It has also been used in the synthesis of pharmaceuticals, agrochemicals, and other bioactive compounds. In addition, this compound has been used in the synthesis of peptides, amino acids, and nucleosides. Furthermore, this compound has been used in the synthesis of dyes, optical brighteners, and other materials for use in the cosmetic industry.
Wirkmechanismus
The mechanism of action of Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is not fully understood. It is believed that the compound acts as a catalyst in the synthesis of organic molecules, which results in the formation of new products. The reaction of this compound with other compounds is believed to involve the formation of a cyclic intermediate, which then undergoes a rearrangement to form the desired product.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, studies have shown that the compound can act as an inhibitor of enzymes involved in the metabolism of drugs, such as cytochrome P450 enzymes. In addition, this compound has been shown to have anti-inflammatory and anti-microbial properties.
Vorteile Und Einschränkungen Für Laborexperimente
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate is a versatile compound that can be used for a variety of laboratory experiments. It is relatively easy to obtain and is stable under a variety of conditions. Furthermore, this compound is non-toxic and does not produce any hazardous by-products. However, the compound is not soluble in water, which can limit its use in some experiments.
Zukünftige Richtungen
The potential future directions for the use of Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate are numerous. The compound could be used in the development of new drugs and agrochemicals, as well as in the synthesis of materials for use in the cosmetic industry. In addition, this compound could be used in the development of new catalysts for organic synthesis, as well as in the development of new peptides, amino acids, and nucleosides. Furthermore, the compound could be used in the development of new materials for use in biotechnology, such as biosensors and biofuel cells. Finally, this compound could be used in the development of new dyes and optical brighteners.
Synthesemethoden
Ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate can be synthesized through a variety of methods. The most common method is a three-step process involving the reaction of 4-methoxyphenylacetonitrile with 1,3-diphenylpropane-1,3-dione, followed by the reaction with ethyl chloroformate, and finally the reaction with potassium hydroxide. This method produces a high yield of this compound and is relatively simple to execute. Other synthesis methods have also been developed, such as the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate and sodium hydroxide, and the reaction of 4-methoxyphenylacetonitrile with ethyl chloroformate and potassium carbonate.
Eigenschaften
IUPAC Name |
ethyl 5-[(4-methoxyphenyl)methyl]-1H-pyrazole-4-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-19-14(17)12-9-15-16-13(12)8-10-4-6-11(18-2)7-5-10/h4-7,9H,3,8H2,1-2H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARJVOCWOIYFEJW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)CC2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-Chloro-3-[(3-phenoxypropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6349978.png)
![2-{2-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6349984.png)
![2-{3-[(5-Chloro-1,2,4-thiadiazol-3-yl)sulfanyl]propyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B6350005.png)

![5-Chloro-3-[(3-methylbutyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350015.png)
![5-Chloro-3-[(2-phenoxyethyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350019.png)
![5-Chloro-3-[(2-methylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350022.png)

![5-Chloro-3-[(3-phenylpropyl)sulfanyl]-1,2,4-thiadiazole](/img/structure/B6350047.png)

![Ethyl 5-[(4-chlorophenyl)methyl]-1H-pyrazole-4-carboxylate](/img/structure/B6350073.png)


![5-[(4-Chlorophenyl)methyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B6350098.png)